molecular formula C27H22N2O4 B13672431 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid

Cat. No.: B13672431
M. Wt: 438.5 g/mol
InChI Key: HZZZBOUYIXBVNP-RUZDIDTESA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a quinoline moiety, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Quinoline Introduction: The quinoline moiety can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final step involves the coupling of the protected amino acid with the quinoline derivative under peptide coupling conditions, using reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions may target the carbonyl groups or the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid is used as a building block in the synthesis of more complex molecules, particularly in the field of peptide synthesis.

Biology

In biological research, this compound can be used to study the interactions between quinoline derivatives and biological targets, such as enzymes or receptors.

Medicine

Potential medical applications include the development of new drugs, particularly those targeting diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.

Industry

In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-2-yl)propanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-4-yl)propanoic acid

Uniqueness

The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid lies in its specific structural configuration, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m1/s1

InChI Key

HZZZBOUYIXBVNP-RUZDIDTESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C=N2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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